molecular formula C11H20 B158557 Cyclopentylcyclohexane CAS No. 1606-08-2

Cyclopentylcyclohexane

Cat. No. B158557
CAS RN: 1606-08-2
M. Wt: 152.28 g/mol
InChI Key: WVABZRMBCQFXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylcyclohexane is a chemical compound with the molecular formula C11H20 . It is a cyclic hydrocarbon, meaning that the carbon atoms of the molecule are arranged in the form of a ring .


Molecular Structure Analysis

The Cyclopentylcyclohexane molecule contains a total of 32 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 six-membered ring . The 2D chemical structure image of Cyclopentylcyclohexane is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

Cyclopentylcyclohexane has a molecular weight of 152.2765 g/mol . The boiling point is 488.3 K . The compound is a liquid at room temperature and pressure .

Scientific Research Applications

1. Behavioral and Neurological Impacts

  • Cyclohexane, a compound related to Cyclopentylcyclohexane, is noted for its potential neurological effects. Studies have shown that cyclohexane can cause behavioral deficits and reactive gliosis in the hippocampus of adult mice. This suggests a potential for affecting motor behavior and memory functions (Campos-Ordonez et al., 2015).

2. Industrial Exposure and Safety

  • In industrial settings, cyclohexane is used as a penetrating solvent during the disassembly of metal parts. Studies comparing actual exposure monitoring and mathematical models indicate that cyclohexane's solvent vapor concentrations can be predicted reliably, which is critical for ensuring workplace safety (Spencer & Plisko, 2007).

3. Chemical and Physical Properties

  • The oxidation of cyclohexane has been studied extensively due to its relevance in various industrial processes. Research shows detailed reaction paths for cyclohexane consumption and product formation, providing insights into its chemical behavior under different conditions (Voisin et al., 1998).

4. Applications in Polymer Science

  • Cyclohexane has been used as a selective solvent in the study of polymer blends, such as polystyrene and poly(methyl methacrylate) (PS:PMMA) blends. This research is crucial for understanding the behavior of these materials in various industrial and scientific applications (Harton et al., 2006).

5. Biological and Environmental Implications

  • The degradation of cyclohexane by specific bacterial strains, such as Rhodococcus sp. EC1, has been studied for its potential in environmental cleanup and bioremediation. This research is vital for addressing pollution and environmental contamination issues (Lee & Cho, 2008).

properties

IUPAC Name

cyclopentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVABZRMBCQFXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166942
Record name Cyclopentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylcyclohexane

CAS RN

1606-08-2
Record name Cyclopentylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, cyclopentyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentylcyclohexane
Reactant of Route 2
Cyclopentylcyclohexane
Reactant of Route 3
Cyclopentylcyclohexane
Reactant of Route 4
Cyclopentylcyclohexane
Reactant of Route 5
Cyclopentylcyclohexane
Reactant of Route 6
Cyclopentylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.